2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile

Catalog No.
S3320201
CAS No.
680214-05-5
M.F
C13H6ClF3N4O2
M. Wt
342.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nic...

CAS Number

680214-05-5

Product Name

2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile

IUPAC Name

2-chloro-6-(3-nitroanilino)-4-(trifluoromethyl)pyridine-3-carbonitrile

Molecular Formula

C13H6ClF3N4O2

Molecular Weight

342.66 g/mol

InChI

InChI=1S/C13H6ClF3N4O2/c14-12-9(6-18)10(13(15,16)17)5-11(20-12)19-7-2-1-3-8(4-7)21(22)23/h1-5H,(H,19,20)

InChI Key

LKMALRPALWFGOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC(=C(C(=C2)C(F)(F)F)C#N)Cl

2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound classified under nicotinonitriles, characterized by the presence of a nitrile group attached to a pyridine ring. Its molecular formula is C13H6ClF3N4O2C_{13}H_6ClF_3N_4O_2, and it has a molecular weight of approximately 342.66 g/mol. The structure features several functional groups including a chloro group, a nitroanilino group, and a trifluoromethyl group, which contribute to its distinctive chemical reactivity and potential biological activity .

There is no scientific research readily available on the mechanism of action of this specific compound.

  • Toxicity: They may be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: Some nitroaromatics are flammable or explosive [].
Typical for its functional groups:

  • Reduction: The nitro group can be reduced to form an amino group under specific conditions, which may alter the compound's biological activity.
  • Nucleophilic Aromatic Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
  • Trifluoromethylation: The trifluoromethyl group imparts unique properties that may influence reactivity and solubility in organic solvents.

Research indicates that 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile may exhibit various biological activities, potentially including:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against certain bacterial strains.
  • Enzyme Inhibition: It may interact with specific enzymes or receptors, influencing biochemical pathways relevant to drug development.
  • Potential Anticancer Activity: Preliminary studies suggest that derivatives of this compound might have applications in cancer therapy, although detailed studies are required to confirm these effects .

The synthesis of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile typically involves several steps:

  • Nitration: Introduction of the nitro group to an aniline derivative.
  • Halogenation: Introduction of the chloro group to the pyridine ring.
  • Coupling Reaction: Formation of the anilino linkage through coupling reactions.
  • Trifluoromethylation: Introduction of the trifluoromethyl group, often using specialized reagents or conditions to ensure selectivity .

Industrial production methods would likely involve optimized reaction conditions in large-scale chemical reactors to maximize yield and purity.

The compound has potential applications across various fields:

  • Organic Synthesis: As an intermediate in the synthesis of other organic compounds.
  • Biochemical Assays: Potential use in assays for enzyme activity or as a probe for biological studies.
  • Pharmaceutical Development: Its unique structure may lead to novel drug candidates targeting specific diseases.
  • Specialty Chemicals Production: Utilized in the manufacture of specialty chemicals due to its reactivity and functional groups .

Interaction studies are crucial for understanding how 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile behaves in biological systems. These studies typically focus on:

  • Binding Affinities: Determining how well the compound binds to specific proteins or enzymes.
  • Mechanistic Pathways: Understanding how it affects cellular processes through interaction with molecular targets.
  • Toxicological Assessments: Evaluating any potential toxic effects on human cells or organisms .

Several compounds share structural similarities with 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile. Notable examples include:

Compound NameStructure/Functional GroupsUnique Features
2-Chloro-4-(trifluoromethyl)nicotinonitrileChloro and trifluoromethyl groupsLacks nitroanilino substitution
6-(3-Nitroanilino)nicotinonitrileNitroanilino group without trifluoromethylNo halogenation at position 2
2-Fluoro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrileFluoro instead of chloroDifferent halogen properties

Uniqueness

The uniqueness of 2-Chloro-6-(3-nitroanilino)-4-(trifluoromethyl)nicotinonitrile arises from its combination of both the nitroanilino and trifluoromethyl groups. This distinct arrangement may confer unique chemical and biological properties that set it apart from similar compounds, potentially enhancing its efficacy in pharmaceutical applications .

XLogP3

4.1

Wikipedia

AG-G-59016

Dates

Modify: 2023-08-19

Explore Compound Types